molecular formula C23H19NO2 B13149080 N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide CAS No. 138816-01-0

N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide

Cat. No.: B13149080
CAS No.: 138816-01-0
M. Wt: 341.4 g/mol
InChI Key: DPJFZDXZKWIPIE-UHFFFAOYSA-N
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Description

N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide is a complex organic compound with a unique structure that combines a fluorenyl group with an acetamide moiety

Properties

CAS No.

138816-01-0

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

N-(3-phenacyl-9H-fluoren-2-yl)acetamide

InChI

InChI=1S/C23H19NO2/c1-15(25)24-22-13-18-11-17-9-5-6-10-20(17)21(18)12-19(22)14-23(26)16-7-3-2-4-8-16/h2-10,12-13H,11,14H2,1H3,(H,24,25)

InChI Key

DPJFZDXZKWIPIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)CC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone using acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide . This intermediate is then subjected to cyclodehydration in sulfuric acid to yield the desired fluorenyl compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide is unique due to its combination of a fluorenyl group with an acetamide moiety. This structure imparts specific chemical and physical properties that make it suitable for various applications, particularly in medicinal chemistry and materials science.

Biological Activity

N-(3-(2-Oxo-2-phenylethyl)-9H-fluoren-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15NOC_{16}H_{15}NO, with a molecular weight of approximately 251.30 g/mol. The compound features a fluorenyl core, which is known for its stability and ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 9H-fluorene derivatives with acetic anhydride in the presence of a catalyst. This method allows for the formation of the amide bond effectively while maintaining the integrity of the fluorenyl structure.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
PC3 (Prostate Cancer)20Cell cycle arrest at G1 phase
A549 (Lung Cancer)25Inhibition of cell migration

Antimicrobial Activity

This compound has also shown antimicrobial properties against various bacterial strains. It is particularly effective against Gram-positive bacteria, suggesting its potential as a lead compound in developing new antibiotics.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus10
Escherichia coli50
Bacillus subtilis15

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.
  • DNA Interaction : Preliminary studies suggest that it can bind to DNA, potentially interfering with replication and transcription processes.
  • Modulation of Signaling Pathways : It may affect various signaling pathways associated with cell growth and survival, including the MAPK/ERK pathway.

Case Studies

A recent study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent response in inhibiting cell viability, highlighting its potential as a chemotherapeutic agent.

Study Summary

In vitro experiments were conducted on MCF-7 and PC3 cells, where treatment with varying concentrations of the compound resulted in significant decreases in cell viability after 48 hours. The study concluded that further investigation into its mechanism could provide insights into novel cancer therapies.

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